4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine
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Overview
Description
4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine: is a complex organic compound characterized by its intricate molecular structure, which includes a pyrimidine ring, a cyclobutyl group, and a benzyl-substituted octahydropyrrolo[3,4-c]pyrrol moiety. This compound has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine typically involves multiple steps, starting with the construction of the pyrimidine ring. One common approach is the Biginelli reaction , which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The cyclobutyl group can be introduced through subsequent cyclization reactions, while the benzyl-octahydropyrrolo[3,4-c]pyrrol moiety can be attached via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product. Additionally, process optimization and automation are crucial for achieving high yields and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The pyrimidine ring can be reduced to form pyrimidinylamine derivatives.
Substitution: : The cyclobutyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions typically require strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Pyrimidinylamine derivatives.
Substitution: : Various functionalized pyrimidines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: : Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry
Properties
IUPAC Name |
2-benzyl-5-(6-cyclobutylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-2-5-16(6-3-1)10-24-11-18-13-25(14-19(18)12-24)21-9-20(22-15-23-21)17-7-4-8-17/h1-3,5-6,9,15,17-19H,4,7-8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSNFQLMWUNWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC4CN(CC4C3)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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